Bentonite

Übersicht

Beschreibung

Bentonite is a type of clay primarily composed of the mineral montmorillonite . It is highly absorbent and has many uses in various industries, including cosmetics, pharmaceuticals, and construction . Bentonite forms from the alteration of volcanic ash . It consists chiefly of crystalline clay minerals belonging to the smectite group, which are hydrous aluminum silicates containing iron and magnesium as well as either sodium or calcium .

Synthesis Analysis

Bentonite is often modified for specific applications. For instance, acid-activated bentonite is modified with cetyltrimethylammonium bromide (CTAB) to create an organic compound adsorbent . Another process involves wet sodium activation of bentonite ore, organic compounding, and high-pressure roll grinding .

Molecular Structure Analysis

The molecular structure of bentonite is complex, starting from nano-level layers, which form aggregates, which form larger structures . The structure of bentonite changes at all levels due to swelling when in contact with water .

Chemical Reactions Analysis

The alteration of bentonite involves the alteration of volcanic glass to clay minerals; this requires hydration (taking up or combination with water) and a loss of alkalies, bases, and possibly silica, with the preservation of the textures of the original volcanic glass .

Physical And Chemical Properties Analysis

Bentonite is a highly absorbent clay that can absorb large quantities of water, swelling to many times its original volume . The chemical formula for montmorillonite, the primary mineral in bentonite, is (Na,Ca)0.33 (Al,Mg)2Si4O10 (OH)2•nH2O .

Wissenschaftliche Forschungsanwendungen

Trolnitrate Applications

Cardiovascular Medicine

Trolnitrate: , also known as triethanolamine trinitrate , is primarily used in cardiovascular medicine due to its vasodilator activity. It is effective in preventing or ameliorating attacks of angina pectoris . The compound works by dilating the coronary vessels, similar to other organic nitrates, due to its action as a smooth muscle depressant .

Pharmacological Interactions

In the realm of pharmacology, Trolnitrate has been noted for its interactions with various drugs. It can enhance the vasodilatory activities of several medications, including Amiodarone, Amlodipine, and Avanafil, among others . This property is significant for developing combination therapies and understanding drug-drug interactions.

Bentonite Applications

Wastewater Treatment

Bentonite: clays are extensively used for the removal of dyes and heavy metals from wastewater. Their high cation exchange capacity, elevated surface area, and non-toxic nature make them an excellent bio-sorbent for treating industrial, agricultural, and domestic wastewater .

Electrochemical Sensors

Bentonite-modified electrodes are promising for electrochemical sensing due to their high surface area, good adsorption, ion-exchange ability, and biocompatibility. These modified electrodes are used for the analysis of organic and inorganic analytes in various matrices .

Oenology

In oenology, bentonite is used to improve the clarity and stability of wine. It helps prevent the formation of deposits in the bottle, which is crucial for maintaining the quality of the wine over time .

Nuclear Waste Disposal

Bentonite is planned to be used in engineered barrier systems (EBS) for the geological disposal of high-level waste (HLW) and spent nuclear fuel (SNF). Its properties make it suitable for containing and isolating radioactive materials in various host rock environments .

Adsorption of Ions and Oils

Calcium bentonite, a variant of bentonite, is particularly effective in adsorbing ions in solution, as well as fats and oils. This property is leveraged in processes that require the removal of these substances from mixtures or solutions .

Safety and Hazards

Bentonite is of low acute toxicity . Long-term exposure to any respiritible mineral dust could cause slight effects on the respiratory system . Wet bentonite spillage constitutes a major slipping hazard . Bentonite can also be a lung and eye irritant and depending on its source, it could contain toxins .

Zukünftige Richtungen

The bentonite market is expected to grow at a CAGR of 6.5% from 2023 to 2033 . Future research directions for the study of the evolution of bentonite swelling properties under thermo-chemical effects are proposed . Bentonite clay has a large scope of application, from cosmetics to buffer material in nuclear waste repositories .

Wirkmechanismus

Target of Action

Trolnitrate, also known as Trolnitrate [INN] or Bentonite, is an organic nitrate with vasodilatory activity . The primary target of Trolnitrate is the liberation of Nitric Oxide (NO) . Nitric Oxide is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow.

Mode of Action

Trolnitrate acts as a smooth muscle depressant . It dilates the coronary vessels, similar to nitroglycerin and other organic nitrates . This dilation of blood vessels reduces the amount of work the heart has to do and increases the supply of blood and oxygen to the heart.

Biochemical Pathways

It is known that the compound’s vasodilatory effect is mediated through the liberation of nitric oxide (no), which is a key player in various biochemical pathways related to vascular tone and blood flow regulation .

Result of Action

The primary molecular effect of Trolnitrate is the dilation of coronary vessels . This results in increased blood and oxygen supply to the heart, thereby helping to prevent or ameliorate attacks of angina pectoris

Action Environment

These factors can include diet, lifestyle habits (such as smoking and alcohol consumption), and exposure to environmental pollutants

Eigenschaften

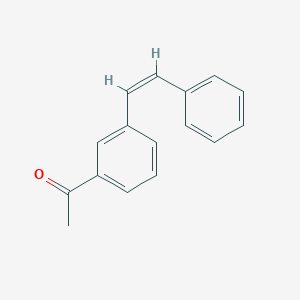

IUPAC Name |

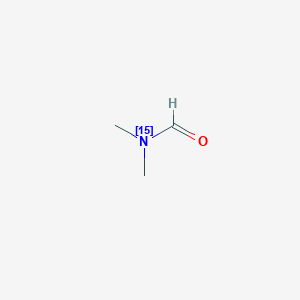

2-[bis(2-nitrooxyethyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O9/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKQNAWCHQMZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

588-42-1 (phosphate[1:2]) | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023722 | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trolnitrate | |

CAS RN |

7077-34-1 | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, 1,1′,1′′-trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7077-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trolnitrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007077341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trolnitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trolnitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trolnitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLNITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9M85U075P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of montmorillonite, the primary component of bentonite?

A1: While montmorillonite's exact composition is variable, a general formula is (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O. Its molecular weight also varies based on the specific composition and hydration state.

Q2: What spectroscopic techniques are used to characterize bentonite?

A2: Researchers utilize various techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , , ], and scanning electron microscopy (SEM) [, , , , ] to analyze bentonite's structure, mineral composition, and surface characteristics.

Q3: What makes bentonite a good adsorbent?

A3: Bentonite's adsorption capacity stems from its large surface area, porous structure, and the presence of exchangeable cations between its layers [, , , , , , , , , ].

Q4: How can the properties of bentonite be modified for specific applications?

A4: Bentonite's properties can be tailored through various techniques like acid activation [], cation exchange with organic surfactants [, , , , , , , , ], and pillarization with metal oxides [, ].

Q5: How does sodium activation impact the properties of bentonite?

A5: Sodium activation significantly enhances bentonite's swelling capacity and thixotropic properties, making it suitable for drilling fluid applications []. This process involves converting calcium bentonite to its sodium form using sodium carbonate [].

Q6: How effective is bentonite in removing organic pollutants from wastewater?

A6: Modified bentonites, particularly organobentonites, demonstrate high efficiency in removing organic pollutants like phenol, dibenzofuran, and dyes [, , , , , , , ]. The modification enhances its affinity for organic molecules.

Q7: How does bentonite contribute to environmental sustainability?

A7: Bentonite's abundance, low cost, and ability to be modified for specific applications make it a sustainable material [, , , , ]. Its use in wastewater treatment and as a cement replacement in concrete contributes to environmental protection and resource conservation.

Q8: What are the current research gaps in understanding bentonite's behavior?

A8: Further research is needed to understand the long-term performance of bentonite in various applications, particularly in complex environments like geological repositories [, , ].

Q9: What are the limitations of using bentonite?

A9: While bentonite boasts several advantages, limitations include its susceptibility to changes in water chemistry (e.g., high salinity and acidity) [], potential variability in performance depending on the source and type of bentonite, and the need for further research on its long-term stability in certain applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)

![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)